Oxprenolol hydrochloride Oxprenolol hydrochloride Oxprenolol Hydrochloride is the hydrochloride salt form of oxprenolol, a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Brand Name: Vulcanchem
CAS No.: 6452-73-9
VCID: VC0538407
InChI: InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

Oxprenolol hydrochloride

CAS No.: 6452-73-9

Cat. No.: VC0538407

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxprenolol hydrochloride - 6452-73-9

CAS No. 6452-73-9
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
Standard InChI Key COAJXCLTPGGDAJ-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Appearance Solid powder

Chemical Identity and Physicochemical Properties

Oxprenolol hydrochloride (C₁₅H₂₃NO₃·HCl) is a white to off-white crystalline solid with a molecular weight of 301.81 g/mol . Its chemical structure includes a racemic mixture of (R)- and (S)-enantiomers, contributing to its stereochemical complexity . Key physicochemical characteristics are summarized below:

PropertyValue
Melting Point91–93°C
SolubilityVery soluble in water, freely soluble in alcohol
Storage Conditions+4°C
CAS Registry Number6452-73-9
Molecular FormulaC₁₅H₂₃NO₃·HCl

The compound’s synthesis involves a multi-step process starting with pyrocatechol monoallyl ether and epichlorohydrin, followed by reaction with isopropylamine to yield the active ingredient . Its crystalline form ensures stability under recommended storage conditions, though degradation may occur under prolonged exposure to light or moisture .

Pharmacological Profile

Mechanism of Action

Oxprenolol competitively inhibits β₁- and β₂-adrenergic receptors, with equilibrium dissociation constants (Kd) of 2.09 nM and 1.35 nM in rat heart and uterine tissues, respectively . Unlike propranolol, it exhibits partial agonist activity at β-receptors, minimizing bradycardia and myocardial depression . This ISA property allows for moderate receptor activation in low-catecholamine states, preserving basal cardiac output .

The drug’s lipophilicity enables efficient blood-brain barrier penetration, correlating with central nervous system (CNS) side effects such as fatigue and vivid dreams . Additionally, oxprenolol suppresses plasma renin activity by up to 40% through β₁-receptor blockade in the juxtaglomerular apparatus, though it lacks significant effects on aldosterone levels .

Pharmacokinetics

Oxprenolol undergoes extensive first-pass metabolism, with only 30% of an oral dose reaching systemic circulation . Peak plasma concentrations occur within 1–2 hours post-administration, with an elimination half-life of 1.8–2.2 hours . Key pharmacokinetic parameters include:

ParameterValue
Bioavailability30%
Protein Binding80%
Volume of Distribution1.3–1.7 L/kg
MetabolismHepatic glucuronidation
Excretion<4% unchanged in urine

Notably, stereoselective metabolism occurs, with the (S)-(-)-enantiomer demonstrating a slightly shorter half-life (108.4 min) compared to the (R)-(+)-form (111.6 min) .

Clinical Applications and Efficacy

Angina Pectoris

Oxprenolol decreased angina frequency by 40–60% in dose-ranging studies (80–240 mg/day) . By lowering myocardial oxygen demand through reduced heart rate and contractility, it improved exercise tolerance similarly to metoprolol .

Adverse EffectIncidence
Fatigue15–20%
Bradycardia5–10%
Bronchospasm2–5% (higher in asthmatics)
CNS Effects (e.g., dreams)10–15%

Severe toxicity is rare, with an LD₅₀ of 214 mg/kg in rats . Overdose management includes activated charcoal and intravenous glucagon to counteract β-blockade .

Comparative Pharmacodynamics

Oxprenolol’s ISA differentiates it from other beta-blockers:

Drugβ₁-SelectivityISAMembrane Stabilization
OxprenololNoYesModerate
PropranololNoNoHigh
AtenololYesNoNo

This partial agonism reduces resting heart rate by only 10–15 bpm versus 20–25 bpm with propranolol, advantageous in patients with pre-existing bradycardia .

Manufacturing and Formulations

Oxprenolol hydrochloride tablets typically contain 90–110% of the labeled API, validated via thin-layer chromatography using ethyl acetate/acetic acid/water (15:5:5) as the mobile phase . Commercial preparations (e.g., Trasicor®) were available in 80 mg and 160 mg strengths, with dissolution >85% within 30 minutes in 0.1N HCl .

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